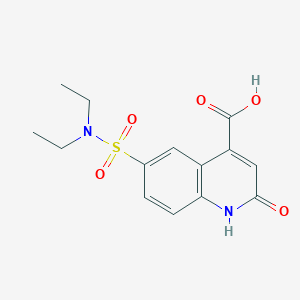

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid

Description

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid is a quinoline derivative featuring a diethylsulfamoyl group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid moiety at the 4-position. Quinoline scaffolds are privileged structures in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties . This compound’s structural features align with trends in fragment-based drug design (FBDD), where substituents like sulfonamides improve pharmacokinetic profiles .

Properties

IUPAC Name |

6-(diethylsulfamoyl)-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-3-16(4-2)22(20,21)9-5-6-12-10(7-9)11(14(18)19)8-13(17)15-12/h5-8H,3-4H2,1-2H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCXXWQTSCMBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic substitution reactions, such as nitration followed by reduction and subsequent hydroxylation.

Addition of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced through sulfonation reactions, where the quinoline derivative is treated with diethylsulfamoyl chloride in the presence of a base like pyridine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the hydroxyquinoline derivative is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of 6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylsulfamoyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Used in the development of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

Pathways Involved: The compound may affect signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Fluorophenyl and ethoxyphenyl analogs exhibit distinct electronic effects, with fluorine enhancing electron-withdrawing capacity and ethoxy contributing to hydrogen bonding .

Functional Group Variations: Carboxylic Acid vs. Carboxamide

Key Observations :

- Carboxamide derivatives (e.g., F20) show potent OGT inhibition due to hydrogen bonding with the UDP-binding site .

- The carboxylic acid group in the target compound may facilitate coordination with metal ions in metal-organic frameworks (MOFs) or alter solubility in physiological environments .

Substituent Effects on Spectroscopic Properties

Key Observations :

Key Observations :

- The target compound’s synthesis likely involves sulfamoylation of a quinoline precursor followed by carboxylation, similar to methods for arylquinoline carboxylates .

- Yields for sulfonamide-containing quinolines are generally moderate (~30–50%) due to steric hindrance from bulky substituents .

Biological Activity

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique diethylsulfamoyl group attached to the 2-hydroxyquinoline backbone. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid is C14H16N2O5S. The presence of the carboxylic acid functional group (-COOH) and the sulfonamide moiety contributes to its biological activity. The structural representation can be summarized as follows:

- Molecular Formula : C14H16N2O5S

- SMILES Notation : CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C

The biological activity of this compound largely depends on its interaction with specific cellular targets. Quinoline derivatives typically influence various biochemical pathways, particularly those involving enzyme inhibition and receptor modulation.

- Enzyme Interaction : The compound may act as an inhibitor of certain enzymes involved in cellular signaling, potentially affecting processes such as apoptosis and cell cycle regulation.

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase cell cycle arrest in cancer cells, promoting apoptosis and inhibiting proliferation.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among quinoline derivatives. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammation pathways.

Anticancer Potential

Research indicates that quinoline derivatives can possess significant anticancer properties. Studies on related compounds have demonstrated:

- Cell Proliferation Inhibition : Compounds similar to 6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid have shown promising results in inhibiting the growth of various cancer cell lines.

- Induction of Apoptosis : Evidence suggests that these compounds can promote apoptosis in cancer cells, a critical mechanism for cancer therapy.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.